![molecular formula C20H17NO4 B2506180 Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate CAS No. 476326-61-1](/img/structure/B2506180.png)
Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate
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Description
Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that can be produced through a specific synthesis method.
Scientific Research Applications
- A novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were synthesized and evaluated for their anticancer potential . These compounds exhibited moderate to high antiproliferative activity, with one specific derivative (5i ) showing promising results against MCF-7 and HepG2 cancer cell lines. Further studies revealed that 5i inhibited tubulin polymerization, induced cell cycle arrest at the G2/M phase, and triggered apoptosis in MCF-7 cells. Molecular modeling suggested that 5i likely binds to the colchicine site of tubulin.
- Numerous studies have demonstrated that tubulin polymerization inhibitors can induce cancer cell apoptosis . Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate falls into this category, inhibiting tubulin polymerization and disrupting microtubule dynamics.
Anticancer Activity
Tubulin Polymerization Inhibition
properties
IUPAC Name |
methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-18-8-4-5-15-16(18)6-3-7-17(15)21-19(22)13-9-11-14(12-10-13)20(23)25-2/h3-12H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYQWPHFIYTEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC=C2NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate |
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